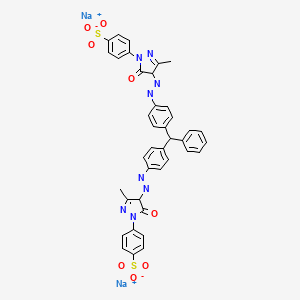
Acid Yellow 117
Vue d'ensemble
Description
Applications De Recherche Scientifique
Acid Yellow 117 has a wide range of scientific research applications:
Mécanisme D'action
The dye molecule contains sulfonic acid groups, which impart the necessary solubility and chemical reactivity . It can easily form ionic bonds with fibers and other substrates, making it suitable for dyeing protein fibers such as silk, wool, and nylon, as well as synthetic fibers like polyester and acetate .
Méthodes De Préparation
Acid Yellow 117 is synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The typical synthetic route involves the diazotization of 4,4’-diaminotriphenylmethane followed by coupling with 1-(4-sulfonylphenyl)-3-methyl-5-pyrazolone . The reaction conditions include maintaining a low temperature during diazotization and controlling the pH during the coupling reaction . Industrial production methods involve large-scale synthesis in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Acid Yellow 117 undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Acid Yellow 117 is compared with other similar compounds such as:
Acid Yellow 61: Known for its use in dyeing wool and silk.
Acid Yellow 246: Used in the textile industry for dyeing synthetic fibers.
Acid Yellow 151: Utilized in the paper industry for coloring paper products.
This compound stands out due to its versatility and wide range of applications across different industries .
Propriétés
IUPAC Name |
disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32N8O8S2.2Na/c1-24-36(38(48)46(44-24)31-16-20-33(21-17-31)56(50,51)52)42-40-29-12-8-27(9-13-29)35(26-6-4-3-5-7-26)28-10-14-30(15-11-28)41-43-37-25(2)45-47(39(37)49)32-18-22-34(23-19-32)57(53,54)55;;/h3-23,35-37H,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCDUPQRPAOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N8Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-70-7 | |
| Record name | Benzenesulfonic acid, 4,4'-[(phenylmethylene)bis[4,1-phenylene-2,1-diazenediyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)]]bis-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3355915.png)

![2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B3355931.png)

![2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole](/img/structure/B3355962.png)



![1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B3355988.png)
![1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE](/img/structure/B3355991.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one](/img/structure/B3355999.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B3356001.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3356005.png)
![N-(2,4-Dimethoxyphenyl)-3-oxo-2-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]butyramide](/img/structure/B3356010.png)
